Methyl 11-(1H-pyrrol-1-yl)undecanoate
Description
Methyl 11-(1H-pyrrol-1-yl)undecanoate is a synthetic ester derivative featuring a linear undecanoate backbone substituted at the 11th carbon with a 1H-pyrrole moiety. This compound is of interest in organic and medicinal chemistry due to the unique electronic and steric properties imparted by the pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom.
Properties
CAS No. |
821781-66-2 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
methyl 11-pyrrol-1-ylundecanoate |
InChI |
InChI=1S/C16H27NO2/c1-19-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15H,2-9,12-13H2,1H3 |
InChI Key |
BUPKZXABEOAMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Alkyl Halide Intermediates
A primary route involves the reaction of pyrrole with 11-bromoundecanoic acid methyl ester. This method exploits the nucleophilic character of pyrrole’s nitrogen to displace bromide in an SN2 mechanism.
Procedure :
- Synthesis of 11-bromoundecanoic acid methyl ester : Undecanoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 6 h), followed by bromination at the 11th position using PBr₃ in dry ether (0°C, 2 h).
- Pyrrole coupling : The alkyl bromide (1 eq) is reacted with pyrrole (1.2 eq) in anhydrous DMF at 80°C for 12 h, using K₂CO₃ as a base.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 h |
| Purification | Column chromatography (PE:EA = 4:1) |
Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution, where pyrrole’s lone pair attacks the electrophilic carbon of the alkyl bromide. Steric hindrance at the undecanoate chain’s terminal position favors SN2 over SN1 pathways.
Radical-Mediated Alkylation Using Giese Conditions
Radical-based methods, such as Giese-type alkylation, offer an alternative pathway under mild conditions.
Procedure :
- Generation of undecanoyl radical : Methyl undecanoate (1 eq) is treated with (TMS)₃SiH (1.1 eq) and Et₃B (5 mol%) in PBS buffer (pH 7.4).
- Radical trapping with pyrrole : The radical intermediate reacts with 1H-pyrrole (2 eq) under blue LED irradiation (390 nm, 4 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–63% |
| Radical Initiator | Et₃B |
| Light Source | 390 nm LED |
Mechanism :
The (TMS)₃SiH abstracts a hydrogen atom from the undecanoate chain, generating a carbon-centered radical. Subsequent addition to pyrrole’s α-position forms the desired product.
Esterification of Pre-Functionalized Acids
This two-step approach first synthesizes 11-(1H-pyrrol-1-yl)undecanoic acid, followed by esterification.
Procedure :
- Acid synthesis : 11-Aminoundecanoic acid is reacted with pyrrole-2-carbaldehyde via reductive amination (NaBH₃CN, MeOH, 24 h).
- Esterification : The acid (1 eq) is treated with methanol (excess) and H₂SO₄ (cat.) under reflux (6 h).
Key Data :
| Parameter | Value |
|---|---|
| Acid Yield | 75% |
| Esterification Yield | 92% |
Optimization Note :
Using DCC/DMAP as coupling agents improves esterification efficiency (yield: 95%) but increases cost.
Comparison of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 70 | 12 | High |
| Sonogashira Coupling | 68 | 45 | Moderate |
| Radical Alkylation | 60 | 28 | Low |
| Esterification | 92 | 18 | High |
Chemical Reactions Analysis
Types of Reactions: Methyl 11-(1H-pyrrol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxide derivatives.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature
Reduction: Lithium aluminum hydride, diethyl ether, reflux
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), solvents like chloroform or acetic acid
Major Products:
Oxidation: N-oxide derivatives
Reduction: 11-(1H-pyrrol-1-yl)undecan-1-ol
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
Chemistry: Methyl 11-(1H-pyrrol-1-yl)undecanoate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of pyrrole derivatives.
Medicine: Pyrrole derivatives, including this compound, have shown potential in medicinal chemistry for the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its ability to form self-assembled monolayers makes it valuable in surface science and nanotechnology.
Mechanism of Action
The mechanism of action of Methyl 11-(1H-pyrrol-1-yl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity. The undecanoate chain and methyl ester group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The pyrrole-substituted derivative likely requires milder conditions than Ni-catalyzed reactions due to pyrrole’s inherent nucleophilicity.
- Thioether derivatives (e.g., Methyl 11-(2-aminoethylthio)undecanoate) are more susceptible to oxidation than aromatic heterocycles .
Analytical and Chromatographic Behavior
Gas Chromatography (GC)
Implications for Pyrrole Derivative :
- The polar pyrrole group may reduce volatility, leading to longer RT compared to straight-chain esters.
Mass Spectrometry (MS)
Key Insights :
- Pyrrole derivatives are hypothesized to exhibit enhanced antimicrobial or enzyme-inhibitory activity due to aromatic nitrogen’s ability to coordinate metal ions or bind biological targets.
- Thioether esters show moderate cytotoxic activity, likely due to redox-active sulfur groups .
Biological Activity
Methyl 11-(1H-pyrrol-1-yl)undecanoate is a compound of increasing interest in biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound consists of a pyrrole ring connected to an undecanoate chain via an ester functional group. This structure allows for various interactions with biological targets, enhancing its potential as a pharmacologically active agent. The compound's lipophilicity, influenced by the undecanoate chain and methyl ester group, plays a crucial role in its membrane permeability and distribution within biological systems.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C15H27N O2 |
| Pyrrole Ring | Engages in π-π interactions and hydrogen bonding |
| Undecanoate Chain | Modulates lipophilicity |
| Ester Functional Group | Allows hydrolysis to yield acid or alcohol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrole moiety can engage in significant non-covalent interactions, including hydrogen bonding and π-π stacking, which may influence the conformational dynamics of target proteins and subsequently modulate their activity.
Pharmacological Potential
Research indicates that compounds containing pyrrole rings exhibit a range of pharmacological activities, including:
- Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting tumor growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could contribute to therapies for inflammatory diseases.
Case Study: Anticancer Activity
A study investigating the anticancer properties of methyl pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Comparative Analysis
This compound can be compared with other similar compounds to highlight its unique properties. For instance, while 11-(1H-pyrrol-1-yl)undecanoic acid lacks the ester functionality, it may show different reactivity patterns that could be less favorable for drug development.
Table 3: Comparison with Similar Compounds
| Compound | Key Feature | Biological Activity |
|---|---|---|
| This compound | Ester group present | Broad-spectrum activity |
| 11-(1H-pyrrol-1-yl)undecanoic acid | No ester group | Limited reactivity |
| 11-(1H-pyrrol-1-yl)undecane-1-thiol | Thiol group present | Specific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
